2-Phosphoglycolate

Catalog No.
S659372
CAS No.
M.F
C2H2O6P-3
M. Wt
153.01 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phosphoglycolate

Product Name

2-Phosphoglycolate

IUPAC Name

2-phosphonatooxyacetate

Molecular Formula

C2H2O6P-3

Molecular Weight

153.01 g/mol

InChI

InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3

InChI Key

ASCFNMCAHFUBCO-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])OP(=O)([O-])[O-]

Description

2-phosphonatoglycolate(3-) is trianion of 2-phosphoglycolic acid arising from deprotonation of the carboxy and phosphate groups; major species at pH 7.3. It has a role as a human metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-phosphoglycolic acid.

2-Phosphoglycolate, with the chemical formula C2H2O6P3\text{C}_2\text{H}_2\text{O}_6\text{P}^{3-}, is a significant metabolic product formed during the photorespiration process in plants. It arises when ribulose 1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCo, catalyzes the reaction of ribulose 1,5-bisphosphate with molecular oxygen instead of carbon dioxide. This reaction results in the production of both 3-phosphoglycerate and 2-phosphoglycolate. While 3-phosphoglycerate is a key intermediate in the Calvin cycle, 2-phosphoglycolate is often considered a byproduct that can inhibit various metabolic pathways if not efficiently degraded .

The formation of 2-phosphoglycolate occurs through the oxygenation reaction facilitated by RuBisCo:

Ribulose 1 5 bisphosphate+O22 Phosphoglycolate+3 Phosphoglycerate\text{Ribulose 1 5 bisphosphate}+\text{O}_2\rightarrow \text{2 Phosphoglycolate}+\text{3 Phosphoglycerate}

Subsequently, 2-phosphoglycolate must be converted back into usable forms through a series of reactions known as the photorespiratory pathway. The first step in this pathway is catalyzed by the enzyme phosphoglycolate phosphatase, which converts 2-phosphoglycolate into glycolate and inorganic phosphate:

2 Phosphoglycolate+H2OGlycolate+Phosphate\text{2 Phosphoglycolate}+\text{H}_2\text{O}\rightarrow \text{Glycolate}+\text{Phosphate}

This reaction is crucial for preventing the accumulation of toxic levels of 2-phosphoglycolate in plant cells .

In biological systems, particularly in plants, 2-phosphoglycolate exhibits inhibitory effects on several key enzymes involved in central carbon metabolism. It has been shown to inhibit triose-phosphate isomerase and phosphofructokinase, which are critical for glycolysis and the Calvin cycle. The accumulation of 2-phosphoglycolate can lead to decreased photosynthetic efficiency and impaired growth due to its interference with carbohydrate metabolism . In mammals, while less understood, it has been implicated in metabolic processes related to red blood cell function and may play a role in DNA repair mechanisms .

2-Phosphoglycolate is primarily studied within the context of plant biology and photosynthesis. Its applications include:

  • Research on Photorespiration: Understanding its role in regulating photosynthetic efficiency and carbon fixation.
  • Genetic Engineering: Targeting pathways involving 2-phosphoglycolate for developing crops with improved resilience to environmental stressors.
  • Metabolic Studies: Investigating its effects on metabolic pathways in both plants and mammals to elucidate broader metabolic functions.

Moreover, due to its inhibitory properties on certain enzymes, it serves as a valuable tool for studying enzyme kinetics and metabolic regulation .

Studies have shown that 2-phosphoglycolate interacts with various enzymes in metabolic pathways. For instance:

  • It inhibits triose-phosphate isomerase and sedoheptulose 1,7-bisphosphate phosphatase, affecting the Calvin cycle's efficiency.
  • In mammalian systems, it enhances the activity of bisphosphoglycerate mutase, impacting hemoglobin's oxygen affinity.

These interactions highlight its regulatory role within different biological contexts and underscore its potential as a target for metabolic engineering .

Several compounds share structural or functional similarities with 2-phosphoglycolate. Here are some notable examples:

CompoundStructure/FunctionUniqueness
Glycolic AcidA two-carbon compound involved in various metabolic pathways.Does not contain a phosphate group; primarily involved in glycolysis.
GlycerateA three-carbon molecule produced during photorespiration from glyoxylate.Acts as an intermediate; less toxic compared to 2-phosphoglycolate.
Phosphoglyceric AcidA three-carbon organic acid that is a key intermediate in photosynthesis.Directly involved in the Calvin cycle; more stable than 2-phosphoglycolate.
PhosphoenolpyruvateA high-energy three-carbon compound that plays a critical role in glycolysis.Functions primarily as an energy carrier; not directly involved in photorespiration.

The uniqueness of 2-phosphoglycolate lies in its dual role as both an intermediate product of photorespiration and a potential inhibitor of critical enzymes within carbon metabolism pathways . Its specific formation through RuBisCo's oxygenation reaction sets it apart from other similar compounds that do not participate directly in this process.

XLogP3

-1.5

Wikipedia

2-phosphonatoglycolate(3-)

Dates

Modify: 2023-07-20

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